A-oxo-, ethyl ester

Description

Conceptual Framework and Definition within Organic Chemistry

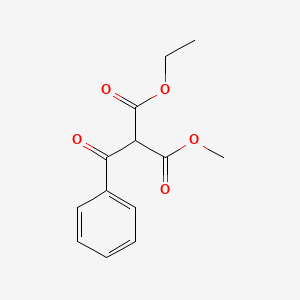

In the systematic language of organic chemistry, an ester is a compound derived from an acid where at least one hydroxyl (–OH) group is replaced by an –O–alkyl group. wikipedia.orglibretexts.org The term "α-oxo-, ethyl ester" (also known as an α-keto ester) defines a specific subclass of esters with two key structural features. ncert.nic.insolubilityofthings.com Firstly, it possesses an ethyl ester functional group (–COOCH₂CH₃). Secondly, it contains a ketone (C=O) functional group located on the carbon atom immediately adjacent (the "alpha" position) to the carbonyl carbon of the ester. wikipedia.orgmasterorganicchemistry.com

The general structure can be represented as R-CO-COOCH₂CH₃, where 'R' can be a hydrogen atom, an alkyl group, or an aryl group. This dual functionality imparts a unique reactivity profile to the molecule. acs.org The ketone group is electrophilic, while the hydrogens on the carbon alpha to the ketone can be acidic, allowing for enolate formation. wikipedia.org Simple examples include ethyl pyruvate (B1213749) (where R is a methyl group) and ethyl benzoylformate (where R is a phenyl group). wikipedia.orgnih.gov

Table 1: Properties of Representative α-Oxo-, Ethyl Esters

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |

|---|---|---|---|---|

| Ethyl Pyruvate | C₅H₈O₃ | 116.12 | Colorless liquid | 142 |

| Ethyl Benzoylformate | C₁₀H₁₀O₃ | 178.18 | Colorless to yellow liquid | 250-255 |

Data sourced from multiple references. wikipedia.orgscbt.comorgsyn.org

Significance as Pivotal Intermediates in Chemical Synthesis

The unique structural arrangement of α-oxo-, ethyl esters makes them exceptionally versatile building blocks in organic synthesis. acs.orgmdpi.com Their dual functional groups—a ketone and an ester—can react independently or in concert, providing access to a wide array of more complex molecules, particularly heterocyclic compounds which are prevalent in pharmaceuticals and biologically active molecules. acs.org

Research has demonstrated their utility in a variety of transformations:

Heterocycle Synthesis: α-Oxo-, ethyl esters are key precursors for synthesizing heterocycles like thiazoles, pyrrolidine-2-ones, and isoxazoles. acs.orgnih.gov For instance, the Hantzsch thiazole (B1198619) synthesis can be modified to use derivatives like ethyl 3-bromo-2-oxopropanoate to react with thioamides, forming the thiazole ring. nih.gov

Cycloaddition Reactions: They participate in cycloaddition reactions. For example, photolysis of certain benzoylformate esters can generate ketene (B1206846) intermediates that undergo [2+2] cycloaddition with imines to produce β-lactams. acs.org

Condensation Reactions: The acidic alpha-hydrogens (if present) allow for reactions like the Claisen condensation, forming β-keto esters which are themselves valuable synthetic intermediates. wikipedia.org

Wittig and Related Reactions: The ketone carbonyl is a prime site for reactions like the Wittig reaction, converting the C=O group into a C=C double bond, as demonstrated in the synthesis of 1-azadienes. acs.org

The reactivity of these compounds has led to the development of numerous methods for their own synthesis, including the oxidation of corresponding α-hydroxy esters like ethyl lactate, or through coupling reactions involving organometallic reagents and oxalate (B1200264) derivatives. orgsyn.orgresearchgate.netresearchgate.net Modern synthetic approaches focus on greener and more efficient methods, such as those using photocatalysis or biomass-derived starting materials. mdpi.comnih.gov

Table 2: Selected Synthetic Applications of α-Oxo-, Ethyl Esters

| Starting Material | Reagent(s) | Product Type | Significance | Reference |

|---|---|---|---|---|

| Ethyl pyruvate | Phenacyl azides, DBU, Mesyl chloride | 2H-azirines | Synthesis of nitrogen-containing heterocycles. | acs.org |

| Ethyl glyoxalate | Wittig reagent (iminophosphorane), NaBH₄, NaH | Pyrrolidine-2-ones | Formation of lactam rings. | acs.org |

| Ethyl benzoylformate | Imines (photolysis) | β-Lactams | Access to a core structure in many antibiotics. | acs.org |

Importance in Biological Systems and Metabolic Research Contexts

α-Keto acids, the parent compounds of α-oxo-, ethyl esters, are crucial intermediates in cellular metabolism. nih.govnih.gov Their ethyl ester derivatives are frequently used in research as cell-permeable analogs to study the roles of these metabolites. nih.gov For instance, α-ketoglutarate, a key player in the Krebs cycle, is often administered to cells in its esterified form to investigate its impact on bioenergetics, amino acid metabolism, and as a cofactor for various enzymes. nih.gov However, recent research indicates that these esters can rapidly hydrolyze in aqueous media, and the resulting α-keto acid can be transported into many cell lines, a finding that challenges previous assumptions about their mechanism of delivery. nih.gov

Specific examples highlight their biological relevance:

Ethyl Pyruvate: This simple α-oxo-, ethyl ester has been investigated for its antioxidant properties, attributed to its ability to scavenge reactive oxygen species like hydrogen peroxide. wikipedia.org It is also used as a starting material in the synthesis of BACE-1 inhibitors, which are being researched for the treatment of Alzheimer's disease. wikipedia.org

Fatty Acid Ethyl Esters (FAEEs): While not strictly α-oxo esters, the metabolism of ethyl esters is relevant. FAEEs are formed in the body after ethanol (B145695) consumption and have been studied as markers of alcohol intake. nih.gov Their synthesis and breakdown are tied to lipid metabolism within tissues like adipose tissue. nih.govresearchgate.net

Prodrugs: The reactivity of the α-keto ester moiety is being exploited in drug design. For example, α-keto ester-functionalized prodrugs of monomethyl fumarate (B1241708) have been developed to release the active drug selectively at sites of oxidative stress, potentially offering more targeted therapies with fewer side effects. chemrxiv.org

Overview of Research Trajectories and Future Outlook

The field of α-oxo-, ethyl ester chemistry is dynamic, with research advancing on several fronts. A significant trend is the development of more sustainable and environmentally friendly synthetic methods. mdpi.com This includes the use of biomass-derived platform molecules, such as α-hydroxy acids, which can be converted to α-keto esters through catalytic oxidation, aligning with the principles of green chemistry. mdpi.com Electrochemical synthesis is also emerging as a clean and efficient alternative to traditional methods that often rely on hazardous reagents or precious metals. mdpi.com

In medicinal chemistry, the unique reactivity of the α-keto ester functional group continues to be exploited. Their role as inhibitors of enzymes like histone deacetylase is an active area of investigation. researchgate.net Furthermore, their application as versatile intermediates for creating libraries of complex molecules, such as novel thiazole derivatives, for screening as potential anti-inflammatory agents remains a key focus. researchgate.net

Future research will likely concentrate on:

Catalysis: Developing novel catalytic systems for both the synthesis and transformation of α-oxo-, ethyl esters with higher efficiency and selectivity. mdpi.com

Biocatalysis: Engineering enzymes and whole-cell systems for the sustainable production of these compounds from renewable feedstocks. nih.gov

Medicinal Applications: Expanding their use in prodrug strategies and as key pharmacophores in the design of new therapeutic agents. chemrxiv.orgresearchgate.net

Mechanistic Understanding: Further elucidating their precise roles and metabolic fate within biological systems to better inform their use as research tools and therapeutic agents. nih.gov

The convergence of synthetic innovation and biological application ensures that α-oxo-, ethyl esters will remain a focal point of academic and industrial research for the foreseeable future.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H14O5 |

|---|---|

Molecular Weight |

250.25 g/mol |

IUPAC Name |

1-O-ethyl 3-O-methyl 2-benzoylpropanedioate |

InChI |

InChI=1S/C13H14O5/c1-3-18-13(16)10(12(15)17-2)11(14)9-7-5-4-6-8-9/h4-8,10H,3H2,1-2H3 |

InChI Key |

FECCFPWUHORRKV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC=CC=C1)C(=O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for α Oxo , Ethyl Esters

Classical Esterification Routes to α-Oxo-, Ethyl Esters

Traditional methods for the formation of α-oxo-, ethyl esters often rely on the direct esterification of the corresponding α-oxo carboxylic acids. These methods are well-established and widely practiced in synthetic laboratories.

Acid-Catalyzed Esterification of Oxo Acids

The Fischer-Speier esterification, a cornerstone of organic synthesis, provides a direct and economical route to α-oxo-, ethyl esters from α-oxo acids and ethanol (B145695). openstax.orgwikipedia.org This acid-catalyzed equilibrium process typically employs a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to accelerate the reaction. openstax.orgwikipedia.org The mechanism, as illustrated with the esterification of pyruvic acid, commences with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation enhances the electrophilicity of the carbonyl carbon, rendering it more susceptible to nucleophilic attack by ethanol. The subsequent tetrahedral intermediate undergoes a series of proton transfers, culminating in the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final α-oxo-, ethyl ester product. openstax.org

To drive the equilibrium towards the product side and achieve high yields, it is common practice to use a large excess of ethanol, which can also serve as the solvent, and/or to remove the water formed during the reaction, for instance, by azeotropic distillation. wikipedia.orgamazonaws.com

Table 1: Examples of Acid-Catalyzed Esterification of α-Oxo Acids

| α-Oxo Acid | Alcohol | Catalyst | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pyruvic acid | Ethanol | H₂SO₄ | Reflux | Ethyl pyruvate (B1213749) | Good | openstax.org |

| Phenylglyoxylic acid | Ethanol | HCl | Reflux | Ethyl phenylglyoxylate | High | openstax.org |

Esterification with Functionalized Alcohols

The versatility of esterification extends to the use of functionalized alcohols, allowing for the introduction of various structural motifs into the final α-oxo-, ethyl ester. The fundamental principle of the reaction remains the same as the classic Fischer esterification, involving acid-catalyzed nucleophilic acyl substitution. For instance, the reaction of an α-oxo acid with a bifunctional alcohol like ethylene (B1197577) glycol can lead to the formation of mono- or di-esters depending on the stoichiometry and reaction conditions. nitrkl.ac.in

When an α-oxo acid is reacted with a functionalized alcohol, such as 2-chloroethanol, the corresponding functionalized α-oxo-, ethyl ester derivative is obtained. These reactions are typically carried out under similar acidic conditions as standard esterifications. The presence of the functional group on the alcohol, provided it is stable to the acidic conditions, does not generally interfere with the esterification process. This approach is valuable for creating precursors for further synthetic transformations. For example, the resulting chloro-substituted ester can be a substrate for subsequent nucleophilic substitution reactions.

Advanced Synthetic Approaches for Diverse α-Oxo-, Ethyl Ester Architectures

Beyond classical esterification, a variety of advanced synthetic strategies have been developed to construct α-oxo-, ethyl esters with greater structural diversity and complexity. These methods often involve carbon-carbon bond formation, providing access to a wider range of molecular architectures.

Condensation Reactions in α-Oxo-, Ethyl Ester Synthesis

Condensation reactions are powerful tools for the synthesis of α-oxo-, ethyl esters, enabling the construction of the carbon skeleton concurrently with the introduction of the desired functional groups.

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction. google.com This reaction, and its variants like the Doebner modification, are instrumental in synthesizing α,β-unsaturated α-oxo-, ethyl esters. libretexts.org In a typical Knoevenagel reaction for this purpose, an α-keto-aldehyde or a reactive equivalent like ethyl glyoxylate (B1226380) is condensed with a compound containing an active methylene group, such as diethyl malonate or ethyl acetoacetate. organicreactions.orgopenstax.org The reaction is generally catalyzed by a weak base, such as an amine or its salt. google.com

For instance, the reaction of an aldehyde with diethyl malonate, catalyzed by a base like piperidine (B6355638), yields an α,β-unsaturated dicarbonyl compound. amazonaws.comopenstax.org The Doebner modification employs pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the active methylene compound is a carboxylic acid, which often undergoes decarboxylation during the reaction. libretexts.org

Table 2: Knoevenagel Condensation for the Synthesis of Unsaturated α-Oxo-, Ethyl Ester Derivatives

| Aldehyde/Ketone | Active Methylene Compound | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Diethyl malonate | Piperidine, 298 K | Diethyl 2,2'-(phenylmethylene)dimalonate | - | researchgate.net |

| Benzaldehyde | Diethyl malonate | Piperidine, 373 K | Diethyl 2-(phenylmethylene)malonate | - | researchgate.net |

| Benzaldehyde | Ethyl acetoacetate | Piperidine, 0 °C | Ethyl 2-acetyl-3-phenylacrylate | - | openstax.org |

| Aromatic Aldehydes | Ethyl cyanoacetate (B8463686) | Diisopropylethylammonium acetate (B1210297), Hexane, 65-70 °C | Ethyl 2-cyano-3-arylacrylate | High | jmcs.org.mx |

| Various Aldehydes | Diethyl malonate | Immobilized Gelatine, DMSO, RT | Diethyl alkylidenemalonate | 85-89 | amazonaws.com |

The Claisen-Schmidt condensation, a related reaction, involves the condensation of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound lacking an α-hydrogen. rsc.orgchegg.com This can be adapted for the synthesis of certain α-oxo ester structures.

While not directly yielding α-oxo esters, the Claisen and Dieckmann condensations are fundamental reactions for the synthesis of β-keto esters, which are structurally related and important precursors. openstax.org The Claisen condensation involves the base-promoted reaction between two ester molecules to form a β-keto ester. openstax.orgresearchgate.net For this reaction to be effective, at least one of the esters must possess an α-hydrogen. A typical base used is the sodium alkoxide corresponding to the alcohol portion of the ester to avoid transesterification. chegg.com

A particularly useful variation is the mixed Claisen condensation, where one of the ester partners lacks α-hydrogens, such as ethyl benzoate (B1203000) or diethyl oxalate (B1200264). libretexts.orgopenstax.org This directs the reaction to form a single product. For example, the condensation of ethyl acetate with diethyl oxalate yields diethyl 2-oxobutanedioate. libretexts.org

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a cyclic β-keto ester. numberanalytics.comjk-sci.com This method is highly effective for the synthesis of 5- and 6-membered rings. The reaction is typically carried out with a base such as sodium ethoxide. A solvent-free Dieckmann condensation of diethyl adipate (B1204190) using potassium tert-butoxide has also been reported, offering a greener alternative. rsc.orgpsu.edu

Table 3: Claisen and Dieckmann Condensation for the Synthesis of β-Oxo Esters

| Reactant(s) | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Ethyl acetate (2 equiv.) | Sodium ethoxide | Ethyl acetoacetate | 75 | youtube.com |

| Ethyl acetate + Diethyl oxalate | Sodium ethoxide | Diethyl 2-oxobutanedioate | High | libretexts.org |

| Diethyl adipate | Potassium tert-butoxide (solvent-free) | Ethyl 2-oxocyclopentanecarboxylate | 82 | psu.edu |

| Diethyl adipate | Potassium tert-butoxide (in Toluene) | Ethyl 2-oxocyclopentanecarboxylate | 98 | chegg.com |

| Diethyl pimelate | Potassium tert-butoxide (solvent-free) | Ethyl 2-oxocyclohexanecarboxylate | 69 | psu.edu |

Cyclization Reactions in the Formation of α-Oxo-, Ethyl Ester Derivatives

α-Oxo-, ethyl esters are versatile building blocks for the synthesis of a wide array of heterocyclic compounds through cyclization reactions. In these transformations, the α-oxo ester moiety can either be a starting material that becomes part of the ring system or be formed concurrently during the cyclization process.

A notable example is the synthesis of 2-hydroxypyrrolidine-2-carboxylate derivatives through a three-component tandem 1,4-conjugate addition–cyclization reaction. acs.org This process involves the reaction of diazoacetophenones, anilines, and β,γ-unsaturated α-oxoesters, catalyzed by Rh₂(OAc)₄, to yield the highly functionalized pyrrolidine (B122466) ring system. acs.org The reaction proceeds with high diastereoselectivity, affording the syn isomer as the major product. acs.org

Another significant cyclization strategy involves the reaction of alkyl 2-diazo-3-oxoalkanoates with 2-arylaziridines to form substituted oxazolines. nih.gov This activator- and catalyst-free method proceeds via the in situ generation of an alkoxycarbonylketene, which then undergoes an electrophilic ring expansion with the aziridine. nih.gov The reaction conditions, typically microwave heating in a solvent like 1,2-dichloroethane (B1671644) (DCE), have been optimized to achieve good to excellent yields. nih.gov

| Reactants | Conditions | Product | Yield (%) | Ref |

| Ethyl 2-diazo-3-oxobutanoate + 2-Phenylaziridine | DCE, 130 °C, MW, 20 min | Ethyl 2-(4-methyl-5-phenyl-4,5-dihydrooxazol-2-yl)acetate | 68 | nih.gov |

| Ethyl 2-diazo-3-oxobutanoate + 2-(2-Chlorophenyl)aziridine | DCE, 130 °C, MW, 20 min | Ethyl 2-(5-(2-chlorophenyl)-4-methyl-4,5-dihydrooxazol-2-yl)acetate | 91 | nih.gov |

| Ethyl 2-diazo-3-oxohept-6-enoate + 2-(Naphth-1-yl)aziridine | DCE, 130 °C, MW, 20 min | Ethyl 2-(4-butyl-5-(naphthalen-1-yl)-4,5-dihydrooxazol-2-yl)acetate | 94 | nih.gov |

Furthermore, α-oxoesters are precursors for other cyclic systems, such as β-lactams, which can be prepared via a [2+2] cycloaddition reaction between an in situ generated ketene (B1206846) and an imine derived from an α-oxoester like methyl glyoxalate. acs.org Similarly, photolysis of cyclohexyl benzoylformate generates a hydroxyphenylketene intermediate that reacts with imines to afford β-lactams. acs.org These methods showcase the utility of the α-oxo ester functional group in constructing strained and valuable ring structures.

Michael Addition Reactions in α-Oxo-, Ethyl Ester Functionalization

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation, and it plays a crucial role in the functionalization of α,β-unsaturated systems related to α-oxo-, ethyl esters. masterorganicchemistry.com This reaction involves the addition of a nucleophile (a Michael donor) to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor), driven by the formation of a stable C-C single bond. masterorganicchemistry.com

In the context of α-oxo-, ethyl esters, the Michael addition is particularly relevant for reactions involving β,γ-unsaturated α-oxoesters or the more common α,β-unsaturated esters. While additions to highly electrophilic acceptors like α,β-unsaturated ketones are well-developed, corresponding reactions with less electrophilic α,β-unsaturated esters present a greater challenge. acs.org

Recent advancements have demonstrated the use of bifunctional iminophosphorane (BIMP) catalysts to promote challenging intramolecular oxa-Michael reactions of alcohols to tethered α,β-unsaturated esters. acs.orgnih.gov This strategy provides efficient access to important chiral cyclic ethers like tetrahydrofurans (THFs) and tetrahydropyrans (THPs) with excellent yields and high enantioselectivity. acs.orgnih.gov The enhanced basicity of the BIMP system enables the activation of less acidic alcohol nucleophiles for addition to the less reactive ester acceptors. nih.gov

| Substrate Type | Catalyst Loading (mol %) | Product | Yield (%) | e.r. | Ref |

| Primary Alcohol -> THF | 5 | Ethyl 2-(tetrahydrofuran-2-yl)acetate | 99 | 98.5:1.5 | acs.org |

| Secondary Alcohol -> THF | 5 | Ethyl 2-(3-methyltetrahydrofuran-2-yl)acetate | 99 | 99.5:0.5 | acs.org |

| Primary Alcohol -> THP | 5 | Ethyl 2-(tetrahydro-2H-pyran-2-yl)acetate | 99 | 99:1 | acs.org |

| Benzylic Alcohol -> Iso-chroman | 5 | Ethyl 2-(isochroman-1-yl)acetate | 85 | 95:5 | nih.gov |

This methodology highlights how catalytic enantioselective Michael additions can be used to functionalize ester-containing molecules, leading to complex, stereodefined cyclic products derived from what can be considered precursors to functionalized α-oxo-, ethyl esters.

Gold-Catalyzed Alkyne Oxidation Pathways to α-Oxo Carbene Intermediates

A modern and powerful strategy for generating the α-oxo ester motif involves the gold-catalyzed oxidation of alkynes. This approach provides a non-diazo pathway to highly reactive α-oxo gold carbene intermediates, which can then undergo a variety of synthetically useful transformations. acs.orgnih.gov This method is advantageous as it replaces potentially hazardous and explosive α-diazo carbonyl compounds with more stable and readily available alkynes. nih.gov

The general mechanism involves the activation of the alkyne by a cationic gold(I) catalyst, making it susceptible to nucleophilic attack. acs.orgnih.gov An external oxidant, such as a pyridine N-oxide or a tethered sulfoxide (B87167), attacks the gold-activated alkyne. acs.orgresearchgate.net This is followed by a heterolytic fragmentation of the weak N-O or S-O bond, which generates the α-oxo gold carbene and a byproduct. acs.orgresearchgate.net

These highly electrophilic carbene intermediates are not isolated but are trapped in situ by various nucleophiles. This can occur through several pathways:

Intramolecularly: A tethered nucleophile within the substrate molecule can trap the carbene, leading to the formation of cyclic products. For example, gold-catalyzed oxidation of an alkyne tethered to a sulfoxide can generate a tetrahydrobenzothiepinone derivative in nearly quantitative yield. acs.orgnih.gov

Intermolecularly: An external nucleophile can be added to the reaction to trap the carbene. This has been demonstrated in tandem cycloisomerization/intermolecular trapping reactions, where gold catalysis mediates both the cyclization of an o-alkynyl aniline (B41778) and the oxidation of a ynamide to form functionalized indoles. acs.org

This synthetic strategy effectively uses the C-C triple bond of an alkyne as a surrogate for an α-diazo carbonyl group, opening up new avenues for the synthesis of α-oxo-, ethyl esters and their derivatives under mild conditions. acs.orgnih.gov

Wittig-Type Reactions for Olefinic Oxo Esters

The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are cornerstone methods for olefination and are frequently employed to synthesize olefinic esters, including α,β-unsaturated esters. wikipedia.orgmasterorganicchemistry.com These reactions convert aldehydes or ketones into alkenes by reacting them with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent). wikipedia.orgmasterorganicchemistry.com

To synthesize olefinic esters, the reaction can be designed in two ways: either the phosphorus-containing reagent carries the ester group, or the carbonyl compound does. A particularly efficient approach is a one-pot, three-component reaction where an aldehyde, an α-bromoester (like ethyl bromoacetate), and triphenylphosphine (B44618) are mixed together. researchgate.net This method often proceeds smoothly in aqueous media, such as a sodium bicarbonate solution, making it a sustainable and environmentally benign option. researchgate.net These reactions typically show high E-selectivity, producing the trans-alkene as the major product. researchgate.net

| Aldehyde | Reagents | Conditions | Yield (%) | E-selectivity (%) | Ref |

| Benzaldehyde | Ethyl bromoacetate, PPh₃ | aq. NaHCO₃, 20 °C, 40 min | 99 | 98 | researchgate.net |

| 4-Nitrobenzaldehyde | Ethyl bromoacetate, PPh₃ | aq. NaHCO₃, 20 °C, 40 min | 99 | 98 | researchgate.net |

| 2-Furaldehyde | Ethyl bromoacetate, PPh₃ | aq. NaHCO₃, 20 °C, 1 h | 95 | 98 | researchgate.net |

| Cyclohexanecarboxaldehyde | Ethyl bromoacetate, PPh₃ | aq. NaHCO₃, 20 °C, 3 h | 92 | 96 | researchgate.net |

The stereochemical outcome of Wittig-type reactions can be influenced by the nature of the ylide. Stabilized ylides, such as those containing an ester group, generally favor the formation of (E)-alkenes. wikipedia.org For the synthesis of more complex trisubstituted olefins, the size of the substituents on the phosphonate and the ester can play a critical role in determining the E/Z selectivity. harvard.edu

Multi-Component and One-Pot Synthetic Strategies

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple precursors in a single operation, avoiding the need for isolation of intermediates. tandfonline.com These approaches are valued for their operational simplicity, atom economy, and ability to rapidly build molecular diversity. Several such strategies have been developed for the synthesis of α-oxo-, ethyl esters and their derivatives.

As previously mentioned, the one-pot Wittig reaction is a prime example of a three-component synthesis of α,β-unsaturated esters from an aldehyde, an α-bromoester, and triphenylphosphine in an aqueous solution. researchgate.net

Another powerful example is the three-component tandem reaction of diazoacetophenones, anilines, and β,γ-unsaturated α-oxoesters. acs.org This Rh(II)-catalyzed process combines 1,4-conjugate addition with a subsequent cyclization to furnish complex 2-hydroxypyrrolidine-2-carboxylates in a single step with high diastereoselectivity. acs.org A subsequent one-pot dehydration can be performed to access the corresponding pyrroline (B1223166) derivatives. acs.org

These strategies highlight a shift towards more sustainable and efficient chemical synthesis. By combining multiple reaction steps into a single pot, chemists can reduce solvent waste, save time and resources, and access complex molecular architectures based on the α-oxo-, ethyl ester scaffold with greater ease.

Chemoselective and Regioselective Synthesis of α-Oxo-, Ethyl Esters

Chemoselectivity (differentiating between similar functional groups) and regioselectivity (controlling the position of a chemical change) are critical challenges in the synthesis of α-oxo-, ethyl esters. Achieving high selectivity is essential to avoid the formation of unwanted byproducts and to ensure the efficiency of the synthetic route.

A significant challenge in synthesizing α-keto esters is the reaction of organometallic reagents with oxalate esters. For instance, the reaction of a Grignard reagent with diethyl oxalate often leads to a mixture of the desired α-keto ester and a tertiary alcohol byproduct from a second addition. researchgate.netthieme-connect.com To overcome this lack of chemoselectivity, several strategies have been developed. One approach is to use a more reactive oxalate derivative, such as ethyl 2-pyridyl oxalate, which reacts cleanly with Grignard reagents in a one-step process to give the desired aryl α-keto esters with minimal double addition. researchgate.net

Another powerful demonstration of selectivity is the catalyst-controlled divergent synthesis of either aryl α-ketoesters or primary α-ketoamides from the very same starting material, an arylacetimidate. researchgate.net By subtly changing the catalyst under metal-free conditions, the reaction outcome can be steered towards the desired product class. This represents a high level of chemocontrol over the reaction pathway. researchgate.net

| Starting Material | Catalyst | Product Type | Yield (%) | Ref |

| Phenylacetimidate | K₂CO₃ | Aryl α-ketoamide | 89 | researchgate.net |

| Phenylacetimidate | n-Bu₄NI | Aryl α-ketoester | 74 | researchgate.net |

Process parameters can also be used to enforce selectivity. The use of a plug-flow reactor for the reaction between an organolithium compound and diethyl oxalate prevents direct contact between the product and the highly reactive anion, thereby suppressing the formation of the double-addition byproduct and leading to high yields of the desired α-oxoacetic acid ester. thieme-connect.com These examples underscore the importance of carefully selecting reagents, catalysts, and reaction conditions to achieve the desired chemo- and regioselective synthesis of α-oxo-, ethyl esters.

Large-Scale Preparations and Process Optimization in Research Settings

Translating a laboratory-scale synthesis to a larger, preparative scale introduces new challenges related to reaction control, purification, and safety. Process optimization is crucial for ensuring that a reaction is efficient, reproducible, and provides a high purity product in larger quantities.

One documented example of scaling up is the synthesis of carbamoylated coumarins, which involves a gram-scale procedure. acs.org The detailed procedure specifies the quantities of reagents (e.g., 87.9 mg of the starting aryl propiolate), reaction conditions, and a full workup and purification protocol using column chromatography to obtain the final product. acs.org This highlights the direct translation of a small-scale reaction to a larger preparation within a research environment.

A common issue in scaling up, as seen in the synthesis of α-oxoacetic acid esters, is the formation of byproducts due to localized concentration gradients or inefficient heat transfer. thieme-connect.com The use of continuous flow chemistry, exemplified by the plug-flow reactor, is a key optimization strategy. thieme-connect.com This technology allows for precise control over reaction parameters, rapid mixing, and superior heat exchange, which can significantly improve yield and selectivity, making it an attractive method for larger-scale preparations. thieme-connect.com

While not specific to α-oxo esters, the large-scale production of other esters, such as high-purity omega-3 fatty acid ethyl esters, offers transferable principles for process optimization. nih.govgoogle.com These include:

Enzymatic Catalysis: Using lipases for esterification or transesterification can provide milder reaction conditions and higher selectivity, avoiding the oxidation of sensitive functional groups. nih.gov

Parameter Optimization: Systematically optimizing parameters like temperature, reaction time, and catalyst/substrate ratios is essential for maximizing yield and purity. nih.gov

Advanced Purification: On a larger scale, purification by column chromatography can be cumbersome. Techniques like molecular distillation are often employed to separate the desired high-purity ester from starting materials and byproducts. nih.gov

These strategies—including detailed scale-up protocols, the adoption of flow chemistry, and advanced purification techniques—are vital for the successful and efficient large-scale preparation of α-oxo-, ethyl esters in research and development settings.

Green Chemistry Principles in α-Oxo-, Ethyl Ester Synthesis

The application of green chemistry principles to the synthesis of α-oxo-benzeneacetic acid, ethyl ester, also known as ethyl benzoylformate, is a critical area of research aimed at reducing the environmental impact of chemical manufacturing. researchgate.net These principles focus on developing processes that are more efficient, use less hazardous materials, and generate minimal waste. researchgate.net For α-oxo esters, this involves a shift from traditional multi-step methods, which often rely on stoichiometric and hazardous reagents, to more sustainable strategies such as catalytic oxidations, electrosynthesis, and the use of bio-based resources. researchgate.netmdpi.com

A primary focus of green synthesis for ethyl benzoylformate is the catalytic oxidation of more benign and readily available precursors, such as ethyl mandelate. mdpi.comrsc.org This approach aligns with the green chemistry goal of designing safer chemical syntheses. The use of molecular oxygen (O₂) or hydrogen peroxide as the primary oxidant is particularly advantageous as it results in water as the main byproduct, thereby preventing the formation of toxic waste streams associated with traditional heavy-metal oxidants like permanganate (B83412) or chromic acid. mdpi.comrsc.orgorgsyn.org

Recent advancements have highlighted several innovative and green methodologies:

Aerobic Oxidation: Copper-catalyzed aerobic oxidation of substrates like acetophenones or terminal alkynes using molecular oxygen provides a direct and efficient route to α-ketoesters. organic-chemistry.orgrsc.org These reactions often proceed under mild conditions and demonstrate broad functional group tolerance, with the carbonyl oxygen in the final ester product originating from dioxygen. organic-chemistry.org

Photochemical Synthesis: Visible-light-promoted conversions offer a mild and green alternative. For instance, the conversion of β-ketonitriles to α-ketoesters can be achieved under catalyst-free conditions using singlet oxygen generated by light. This method is notable for its mild conditions and avoidance of metal catalysts. organic-chemistry.org

Electrochemical Synthesis: Electrochemistry represents a sustainable and atom-economical approach. Anodic oxidation of aryl methyl ketones in a solvent like methanol (B129727) can directly produce α-keto acid methyl esters. These methods are valued for their operational simplicity, safety, and environmental compatibility. mdpi.com

Biocatalysis and Bio-based Feedstocks: The use of enzymes and chemoenzymatic cascades is gaining importance for producing fine chemicals in a sustainable manner. researchgate.net For example, alcohol dehydrogenases can be used in the synthesis of chiral alcohols, which are precursors to α-keto esters. researchgate.net Furthermore, utilizing biomass-derived starting materials, such as bio-ethanol for the esterification step, reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. escholarship.orgchemanalyst.com

These green strategies not only minimize environmental harm but also often lead to improved economic viability through higher efficiency, catalyst recyclability, and reduced waste treatment costs. researchgate.netacs.org

Table 1: Comparison of Green Synthetic Methodologies for α-Oxo-, Ethyl Esters and Related Compounds

Chemical Reactivity and Mechanistic Studies of α Oxo , Ethyl Esters

Reactions at the Ester Moiety

Aminolysis Reactions

Aminolysis, the reaction of an ester with an amine to form an amide and an alcohol, is a fundamental transformation. α-Oxo-, ethyl esters readily undergo aminolysis, with the nucleophilic amine attacking the ester carbonyl. This reaction is often facilitated by the electron-withdrawing nature of the adjacent α-oxo group, which enhances the electrophilicity of the ester carbonyl.

Research has shown that α-keto esters react with ammonia (B1221849) to form N-acyl-α-amino amides in a single step, typically by heating the α-keto ester in methanolic ammonia rsc.org. This process is efficient, yielding the desired products in good to excellent yields, often without the need for chromatographic purification rsc.org. The resulting N-acyl-α-amino amides are valuable precursors for the synthesis of various heterocycles, including oxazoles, thiazoles, oxazolones, and imidazolones rsc.org. Mechanistic studies suggest that the reaction proceeds via the initial aminolysis of the ester to form an α-keto amide, which then undergoes further transformation rsc.org.

Remote Functionalization and Intramolecular Processes

The presence of the α-oxo group, in conjunction with the ester functionality, enables α-oxo-, ethyl esters to participate in more complex reaction pathways, including those involving remote functionalization and intramolecular rearrangements.

Photoreactions via Remote Hydrogen Transfer (Norrish Type II Pathway)

α-Oxo-, ethyl esters can undergo Norrish Type II reactions, a photochemical process involving intramolecular hydrogen abstraction from a γ-position relative to a carbonyl group. Upon photoexcitation, the carbonyl group abstracts a γ-hydrogen, forming a 1,4-biradical intermediate slideshare.netacs.org. This biradical can then undergo α,β-cleavage, leading to the formation of a ketene (B1206846) and a carbonyl compound acs.org. For instance, studies on alkyl phenylglyoxylates (a type of α-oxo-, ethyl ester) have revealed that intramolecular γ-hydrogen abstraction can occur, followed by α,β-cleavage to produce an α-hydroxyphenylketene and a carbonyl product derived from the alkyl component acs.org. The regioselectivity of this hydrogen abstraction can be influenced by the structure of the alkyl group, with γ- and δ-hydrogen abstraction being competitive in some cases rsc.org.

Intramolecular Cyclizations and Rearrangements

α-Oxo-, ethyl esters can also participate in various intramolecular cyclization and rearrangement reactions. The Wolff rearrangement, for example, involves the thermal, photochemical, or metal-catalyzed decomposition of α-diazoketones to form ketenes, which can then undergo further reactions organic-chemistry.org. While not directly involving α-oxo-, ethyl esters, related rearrangements like the α-ketol rearrangement, which involves the migration of alkyl or aryl groups in α-hydroxy ketones, highlight the propensity for rearrangements in α-carbonyl systems wikipedia.org. α-Oxo-amides, which share structural similarities, have been shown to undergo photochemical reactions involving γ-C-H bond activation leading to cyclopropanol (B106826) formation researchgate.net.

Radical Chemistry of α-Oxo-, Ethyl Esters

The α-oxo-, ethyl ester moiety is a versatile platform for radical chemistry, readily participating in reactions initiated or mediated by radical species.

Characterization of Radical Intermediates and Reaction Pathways

Understanding the mechanisms of radical reactions involving α-oxo-, ethyl esters often relies on the characterization of transient radical intermediates. Techniques such as Electron Spin Resonance (ESR) spectroscopy can be employed to detect and study these species chemistry.or.jp. Mechanistic studies, including kinetic isotope effect (KIE) measurements, can provide insights into rate-determining steps, such as hydrogen abstraction acs.orgresearchgate.net. For instance, in the Norrish Type II reaction of α-oxo-amides, a kinetic isotope effect was observed for γ-hydrogen abstraction, indicating it as the rate-determining step researchgate.net. Photoredox-catalyzed reactions often involve detailed mechanistic investigations, including the identification of catalytic cycles, SET processes, and the nature of the generated radicals mdpi.comresearchgate.netrsc.org.

Advanced Analytical Methodologies for Research on α Oxo , Ethyl Esters

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are indispensable for separating complex mixtures and quantifying individual components, including α-oxo-, ethyl esters. These methods allow for the isolation of target analytes from interfering substances, enabling precise measurement.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) in Research

While specific detailed HPLC or UPLC methods for α-oxo-, ethyl esters were not extensively detailed in the reviewed literature, liquid chromatography-based techniques are generally recognized for their utility in analyzing water-soluble, semivolatile, or nonvolatile organic pollutants in aqueous samples. nsf.gov HPLC and its faster counterpart, UPLC, offer high separation efficiency and are adaptable for a wide range of analytes. Their application in research settings typically involves method development to optimize mobile phase composition, stationary phase selection, flow rate, and detection parameters (e.g., UV-Vis, Mass Spectrometry) to achieve robust separation and sensitive detection of α-oxo-, ethyl ester compounds in diverse matrices.

Gas Chromatography (GC) in Research Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), has been a cornerstone for the identification and quantification of α-oxo-, ethyl esters in various research contexts. GC excels at separating volatile and semi-volatile compounds, providing detailed information about their composition and structure.

GC-MS has been employed to identify compounds such as "Benzeneacetic acid, α-oxo-, ethyl ester" in environmental samples like wastewater. nsf.govwu.ac.th In phytochemical research, GC-MS has been utilized to profile the chemical constituents of plant extracts, leading to the identification of α-oxo-, ethyl ester derivatives. wu.ac.thresearchgate.net For instance, "Benzeneacetic acid, α-oxo-, ethyl ester" has been detected in plant extracts with specific retention times, contributing to the understanding of plant secondary metabolites. wu.ac.thresearchgate.net

Table 1: GC-MS Identification of α-Oxo-, Ethyl Esters in Research Samples

| Compound Name | CAS Number | Matrix/Sample Type | Retention Time (min) | Purity (%) | Reference |

| Benzeneacetic acid, α-oxo-, ethyl ester | 1603-79-8 | Wastewater | 17.6422 | 97% | nsf.govwu.ac.th |

| Benzeneacetic acid, α-oxo-, ethyl ester | 1603-79-8 | Gymnema inodorum leaf extract | 17.6422 | N/A | wu.ac.thresearchgate.net |

| Benzenebutanoic acid, α-oxo-, ethyl ester | N/A | Biofluid extract (synthetic) | N/A | N/A | libertytire.com |

Note: "N/A" indicates data not available in the provided snippets.

The analytical performance of GC-MS for such compounds is often characterized by specific method parameters, as demonstrated in research studies.

Table 2: GC-MS Method Parameters for α-Oxo-, Ethyl Ester Analysis

| Parameter | Value/Setting | Reference |

| GC System | Agilent 7890B GC System | wu.ac.thresearchgate.net |

| Capillary Column | Agilent HP-5MS UI; 30 m length × 0.25 mm internal diameter and 0.25 μm film thickness | wu.ac.thresearchgate.net |

| Carrier Gas | Helium | wu.ac.thresearchgate.net |

| Carrier Gas Flow Rate | 1.0 mL/min | wu.ac.thresearchgate.net |

| Ionization Mode | Electron Impact (EI) | wu.ac.thresearchgate.net |

| Ionization Energy | 70 eV | wu.ac.thresearchgate.net |

| Ion Source Temperature | 200 °C | wu.ac.th |

| Transfer Line Temperature | 250 °C | wu.ac.th |

| GC Oven Program 1 | Initial: 80 °C for 6 min, then ramp at 5 °C/min to 200 °C, followed by 20 °C/min to 250 °C. | wu.ac.th |

| GC Oven Program 2 | Initial: 45 °C (2 min), then ramp at 7 °C/min to 250 °C and maintained for 25 min. | researchgate.net |

| Injection Volume | 1 μL | wu.ac.th |

| Injection Mode | Split (ratio 250:1) | wu.ac.th |

| Detection Limit (Wastewater) | Estimated range of 8 – 80 pg/mL wastewater (after concentration by SPE) | nsf.gov |

| Identification Basis | Comparison with standards and mass spectral fragmentation using NIST and Wiley GC-MS libraries. | wu.ac.th |

Application as Calibration and Reference Standards

While the direct use of α-oxo-, ethyl esters as calibration or reference standards was not explicitly detailed in the provided search snippets, their successful identification and quantification in various studies imply their availability and use in analytical contexts. For accurate quantitative analysis, certified reference materials or well-characterized standards are essential. Researchers would typically prepare or procure such standards to establish calibration curves, validate analytical methods, and ensure the reliability of results when analyzing α-oxo-, ethyl ester compounds in complex samples.

Spectroscopic Characterization in Academic Research

Spectroscopic techniques are vital for elucidating the molecular structure and confirming the identity of α-oxo-, ethyl ester compounds. These methods provide complementary information to chromatographic separations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-NMR and ¹³C-NMR, is a powerful tool for structural elucidation in organic chemistry research. NMR provides detailed information about the chemical environment of hydrogen and carbon atoms within a molecule. In studies involving the synthesis or isolation of α-oxo-, ethyl ester derivatives, NMR spectroscopy is routinely used to confirm the structure of the synthesized products and to verify their purity. science.govscience.govresearchgate.net For example, NMR has been employed to confirm the structure of related α-keto amides, demonstrating its applicability to the α-oxo ester functional group. researchgate.net While specific spectral data for a general "α-oxo-, ethyl ester" were not provided, these techniques are standard for characterizing such compounds in academic research.

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, HPLC-MS, SIFT-MS)

Mass Spectrometry (MS) provides critical information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and fragmentation patterns, which are unique fingerprints for compound identification.

GC-MS: As discussed in Section 4.1.2, GC-MS is a widely used hyphenated technique for the analysis of α-oxo-, ethyl esters. It combines the separation power of GC with the identification capabilities of MS, enabling the detection and characterization of these compounds in complex mixtures. nsf.govwu.ac.thresearchgate.net The electron ionization (EI) mode, commonly used in GC-MS, generates characteristic fragmentation patterns that aid in structural confirmation. wu.ac.thresearchgate.net

HPLC-MS: Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful hyphenated technique employed in research. It is particularly useful for analyzing compounds that are not sufficiently volatile or thermally stable for GC analysis. HPLC-MS is often utilized for non-targeted analysis of organic pollutants in water, making it a relevant technique for environmental monitoring and research involving α-oxo-, ethyl esters. nsf.gov The coupling of HPLC with MS allows for both separation and sensitive detection, providing molecular weight and structural information.

SIFT-MS: Selective Ion Flow Tube Mass Spectrometry (SIFT-MS) is a direct-injection MS technique used for real-time analysis of volatile and semivolatile compounds. While not explicitly mentioned for α-oxo-, ethyl esters in the provided snippets, SIFT-MS is known for its rapid analysis capabilities and is employed in various fields, including environmental monitoring and chemical process analysis.

Compound List:

Benzeneacetic acid, α-oxo-, ethyl ester

Benzenebutanoic acid, α-oxo-, ethyl ester

Ethyl pyruvate (B1213749) (EtPy)

Theoretical and Computational Chemistry Studies of α Oxo , Ethyl Esters

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of α-oxo-, ethyl esters. By solving approximations of the Schrödinger equation, these methods can determine molecular geometries, relative energies of different structures, and a host of other molecular properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. It is widely used to study α-oxo-, ethyl esters. A central application of DFT is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.

For instance, DFT calculations have been employed to study the conformational landscape of pyruvic acid, the parent acid of ethyl pyruvate (B1213749). Such studies reveal multiple possible conformers arising from rotation around the C-C and C-O single bonds. A study using the B3LYP functional with a 6-31G(d) basis set found four stable conformers on the potential energy surface. The most stable conformer was identified as having the C-methyl, C-keto, and C-acid groups in a trans-cis-eclipsed arrangement. Good agreement is generally found between DFT-calculated geometries and experimental data obtained from techniques like microwave spectroscopy. A comparison of calculated and experimental bond lengths for the most stable conformer of pyruvic acid shows a standard deviation of only 1.2%. wikipedia.org

Similar DFT studies on more complex α-oxo-, ethyl ester derivatives, such as 2-(1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxoacetic acid, have been performed at the B3LYP/6-311G(d,p) level of theory to investigate and confirm their molecular geometry. researchgate.net In another study, the geometry of an ethyl carbazate (B1233558) derivative featuring a C=N double bond was optimized using DFT at the B3LYP/6-311++g(2d,2p) level, which successfully predicted the Z configuration found in the X-ray crystal structure as the lowest energy form. arxiv.org These examples underscore the reliability of DFT in predicting the three-dimensional structures of these esters.

Ab Initio Methods (e.g., MP2)

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. Møller–Plesset perturbation theory (MP) is a prominent post-Hartree–Fock ab initio method used to improve upon the Hartree-Fock method by including the effects of electron correlation. wikipedia.org

The second-order Møller–Plesset (MP2) method is a widely used level of theory that provides a more accurate description of electron correlation than standard DFT functionals, particularly for systems where dispersion forces are important. However, the higher accuracy of MP2 comes with a significantly greater computational cost, making it more suitable for smaller molecules. wikipedia.orgacs.org While systematic studies have shown that MP theory is not guaranteed to converge with increasing order, MP2 is a standard level implemented in many computational chemistry codes. wikipedia.org

Due to the computational expense, comprehensive MP2 studies on larger α-oxo-, ethyl esters are less common than those using DFT. However, MP2 is invaluable for benchmarking the performance of different DFT functionals and for high-accuracy calculations on model systems. For example, ab initio calculations at the G2(MP2) level have been used to investigate the potential energy surface of complex molecules, confirming that specific structures reside in deep energy wells, indicating their stability. The method is also used in composite schemes where a high-level MP2 calculation on a small part of a system can correct a lower-level calculation on the whole system to achieve near-coupled-cluster accuracy at a fraction of the cost. acs.org

Mechanistic Studies through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For α-oxo-, ethyl esters, this involves mapping out the energy landscape of a reaction, identifying the transient species involved, and analyzing electronic structure changes throughout the transformation.

Exploration of Potential Energy Surfaces and Transition States

A chemical reaction can be visualized as movement across a multi-dimensional potential energy surface (PES). Reactants and products occupy energy minima on this surface, while the pathway between them proceeds through a high-energy saddle point known as the transition state (TS). The energy difference between the reactants and the transition state is the activation energy barrier, which governs the reaction rate.

Computational chemists use algorithms to locate the precise geometric structures of these transition states. A key characteristic of a genuine TS is that it has exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate towards products. wikipedia.org

A DFT study on the decarboxylation of pyruvic acid, a reaction relevant to its ethyl ester derivative, investigated the direct formation of acetaldehyde. A four-center-like transition state was located, and the activation barrier was calculated to be high, at approximately 70 kcal mol⁻¹, explaining why the reaction requires significant energy input. wikipedia.org Such calculations are crucial for understanding reaction feasibility and for designing catalysts that can lower the activation barrier.

Reaction Pathway Elucidation (e.g., Intrinsic Reaction Coordinate (IRC) Analysis)

Once a transition state structure is located, its connection to the intended reactants and products must be verified. Intrinsic Reaction Coordinate (IRC) analysis is the primary computational tool for this purpose. An IRC calculation involves following the minimum energy path downhill from the transition state in both the forward and reverse directions. A successful IRC calculation confirms that the transition state is the true energetic bridge connecting the desired reactants and products on the potential energy surface.

In the computational study of pyruvic acid's decomposition, the characterization of the transition state by its single imaginary frequency, combined with the identification of the connected energy minima, serves to elucidate the most feasible reaction pathway. wikipedia.org This type of analysis is essential for ruling out alternative, higher-energy pathways and for building a complete, validated model of the reaction mechanism.

Analysis of Electronic Properties (e.g., Charge Density, Frontier Orbitals, Electrostatic Potential, Electrophilic/Nucleophilic Indices)

Understanding the electronic structure of α-oxo-, ethyl esters is key to explaining their reactivity. Computational methods provide a wealth of data on electronic properties.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net DFT calculations on various ester compounds have shown that charge transfer occurs within the molecule, which has implications for its reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It visually identifies regions of positive and negative potential. Red-colored regions (negative potential) are rich in electrons and susceptible to electrophilic attack, while blue-colored regions (positive potential) are electron-poor and susceptible to nucleophilic attack. MEP analysis for a complex α-oxo-, ethyl ester derivative clearly identified the carbonyl oxygen atoms as the most negative potential sites, indicating their role as primary centers for electrophilic interaction. researchgate.net

Electrophilic/Nucleophilic Indices: Global reactivity descriptors derived from conceptual DFT, such as the electrophilicity index (ω), can quantify the electrophilic power of a molecule. A higher electrophilicity index corresponds to a greater ability to accept electrons. Such indices are valuable for comparing the reactivity of different α-oxo-, ethyl esters and for predicting their behavior in reactions.

Conformational Analysis and Molecular Dynamics Simulations

The conformational landscape of α-oxo-benzeneacetic acid, ethyl ester is primarily defined by the rotation around the single bond connecting the two carbonyl groups (O=C—C=O). Computational studies, particularly those employing ab initio and Density Functional Theory (DFT) methods, have been instrumental in characterizing the molecule's preferred spatial arrangements. rsc.orgscispace.comnih.gov

Conformational Isomerism:

Like other α-ketoesters, ethyl benzoylformate exhibits conformational isomerism, mainly existing as two planar conformers: s-trans and s-cis. rsc.org The nomenclature describes the relative orientation of the two carbonyl groups.

s-trans conformer: The carbonyl groups are oriented in opposite directions (dihedral angle of ~180°). This conformation is generally the most stable due to reduced electrostatic repulsion between the oxygen atoms. nih.gov

s-cis conformer: The carbonyl groups are oriented in the same direction (dihedral angle of ~0°). This conformer is typically higher in energy. nih.gov

A pivotal study on α-ketoesters using a combination of Fourier-transform infrared spectroscopy (FTIR) and ab initio calculations revealed that the potential energy surface is characterized by broad minima for both conformers, with a low barrier for interconversion. rsc.org This indicates that at room temperature, while the s-trans form is more populated, a significant fraction of s-cis conformers also exists. rsc.org The relative stability of these conformers is highly sensitive to the molecular environment. For instance, the population of the s-cis conformer tends to increase in more polar solvents because it possesses a higher dipole moment. rsc.org

Table 5.3.1: Calculated Properties of α-Ketoester Conformers

| Conformer | Typical Dihedral Angle (O=C–C=O) | Relative Stability | Dipole Moment | Influence of Polar Solvents |

|---|---|---|---|---|

| s-trans | ~180° | More Stable | Lower | Population Decreases |

| s-cis | ~0° | Less Stable | Higher | Population Increases |

This table presents generalized data based on computational studies of α-ketoesters. rsc.orgnih.gov

Molecular Dynamics (MD) Simulations:

Molecular dynamics simulations offer a way to study the dynamic behavior of ethyl benzoylformate over time, providing a view of its flexibility and interactions with its environment, such as a solvent or a catalyst surface. nih.govnih.gov While specific, extensive MD simulation studies on isolated ethyl benzoylformate are not widely published, the principles can be outlined. A typical MD simulation would involve:

System Setup: Placing a model of ethyl benzoylformate into a simulation box filled with an explicit solvent, like water or an organic solvent.

Energy Minimization: Optimizing the geometry of the system to remove any unfavorable atomic clashes.

Equilibration and Production: The system is gradually heated to the desired temperature and equilibrated at constant pressure. This is followed by a "production" run, during which the trajectories of all atoms are calculated by integrating Newton's equations of motion. scispace.com

Such simulations would allow for the direct observation of conformational transitions between the s-cis and s-trans states, the calculation of the free energy barrier between them, and the analysis of how solvent molecules arrange around the ester and influence its dynamics. nih.gov

Derivation of Molecular Mechanics Parameters

Molecular mechanics (MM) force fields are a cornerstone of large-scale simulations, such as MD, as they provide a computationally efficient way to calculate the potential energy of a system. nih.gov However, the accuracy of these simulations is entirely dependent on the quality of the force field parameters. For novel or specialized molecules like α-oxo-benzeneacetic acid, ethyl ester, existing general-purpose force fields (e.g., GAFF, CGenFF) may lack accuracy, necessitating the derivation of specific parameters. nih.govarxiv.org

The process of parameterization typically involves fitting the MM potential energy function to high-level quantum mechanics (QM) data. nih.govyoutube.com

Parameterization Workflow:

QM Target Data Generation: High-level QM calculations (e.g., using MP2 or DFT with a large basis set like aug-cc-pVDZ) are performed to generate reference data. nih.govnih.gov This data includes optimized geometries of stable conformers, vibrational frequencies (Hessian matrices), and potential energy scans along key dihedral angles (torsional profiles). arxiv.org

Parameter Fitting: An optimization algorithm adjusts the MM parameters (e.g., bond-stretching force constants, angle-bending equilibrium angles, and dihedral torsion coefficients) to minimize the difference between the MM-calculated properties and the QM target data. youtube.com

A study specifically focused on developing OPLS-AA force field parameters for α-ketoamides and α-ketocarbonyls provides a direct template for this process. nih.gov In that work, the structures and rotational barriers around the central OC-CO bond were determined from MP2 and MP3 calculations. nih.gov These ab initio data were then used to derive a new set of torsional parameters for the OPLS-AA force field, significantly improving its ability to reproduce the conformational preferences of these molecules. nih.gov

Table 5.4.1: Key Parameter Types for α-Oxo-benzeneacetic acid, ethyl ester Force Field

| Parameter Type | Description | QM Data Source |

|---|---|---|

| Bond Stretching | Force constant (k_b) and equilibrium length (b₀) for each bond. | Optimized Geometries |

| Angle Bending | Force constant (k_θ) and equilibrium angle (θ₀) for each angle. | Optimized Geometries |

| Dihedral Torsions | Fourier series coefficients that define the rotational energy barrier around bonds. | Torsional Potential Energy Scans |

| Non-bonded (van der Waals) | Lennard-Jones parameters (σ and ε) for each atom type. | Interaction Energies, Liquid Properties |

| Non-bonded (Electrostatics) | Partial atomic charges for each atom. | Electrostatic Potential (ESP) Fitting |

This table outlines the general parameter types and the corresponding QM data used for their derivation. nih.govacs.org

The resulting specialized force field enables more accurate and reliable molecular dynamics simulations, crucial for studying complex phenomena like protein-ligand binding or self-assembly. nih.gov

Structure-Reactivity and Structure-Performance Relationship Studies

Computational chemistry is a powerful tool for establishing relationships between the electronic structure of a molecule and its chemical reactivity or performance in a specific application. mdpi.comresearchgate.net For α-oxo-benzeneacetic acid, ethyl ester, these studies can predict reaction outcomes and guide the design of more efficient processes.

Structure and Reactivity in Catalysis:

A key example of a structure-reactivity relationship is seen in the enantioselective hydrogenation of α-ketoesters. Computational studies have shown that the conformational state of the ester is critical for achieving high enantioselectivity. rsc.org In the hydrogenation of ethyl pyruvate (a closely related α-ketoester) over a platinum catalyst modified with cinchonidine, the interaction between the protonated modifier and the ester is crucial for differentiation. rsc.org DFT calculations revealed that the ion-dipole interaction is significantly stronger when the α-ketoester adopts the s-cis conformation. rsc.org This preferential binding of one conformer to the chiral modifier is considered a key factor in controlling the stereochemical outcome of the reaction, demonstrating a direct link between a computed structural feature (conformer stability) and an experimental performance metric (enantioselectivity).

Conceptual DFT and Reactivity Indices:

Conceptual DFT provides a framework for quantifying chemical reactivity using indices derived from the molecule's electronic structure. mdpi.com These indices can predict the most likely sites for nucleophilic or electrophilic attack. For a series of related β-keto esters, DFT calculations at the M062x/6-311+G(d,p) level were used to analyze their reactivity. mdpi.com

Table 5.5.1: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Interpretation |

|---|---|---|

| Global Electrophilicity (ω) | A measure of an electrophile's ability to accept electron density. | Higher values indicate greater electrophilicity. |

| Local Electrophilicity (ωk) | The electrophilicity attributed to a specific atomic site 'k'. | Identifies the most electrophilic centers in a molecule. |

| Fukui Function (f_k) | Describes the change in electron density at site 'k' upon addition/removal of an electron. | Predicts sites for nucleophilic (f_k+) and electrophilic (f_k-) attack. |

Based on the framework described in studies of ketoester reactivity. mdpi.com

By calculating these indices for α-oxo-benzeneacetic acid, ethyl ester, one could predict its reactivity profile. For instance, the local electrophilicity (ωk) would likely highlight the two carbonyl carbons as the primary sites for nucleophilic attack. Comparing the ωk values for the keto-carbonyl versus the ester-carbonyl could predict regioselectivity in reactions with nucleophiles, a critical aspect for performance in organic synthesis. mdpi.com Such studies provide a rational basis for understanding and predicting the ester's behavior in various chemical transformations, from biocatalytic reductions to polymerization initiation. rsc.orgresearchgate.net

Applications of α Oxo , Ethyl Esters in Advanced Organic Synthesis Research

As Versatile Building Blocks for Complex Molecular Architectures

The inherent reactivity of α-oxo-, ethyl esters makes them exceptional building blocks for the synthesis of intricate molecular architectures. nii.ac.jp They can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, serving as precursors to α-keto acids, which are significant in amino acid biosynthesis and as enzyme inhibitors. researchgate.net The general methods for synthesizing α-keto esters often involve the coupling of Grignard or organolithium reagents with derivatives of oxalic esters. researchgate.net Their utility is demonstrated in their application for the synthesis of complex pharmaceuticals and natural products. nii.ac.jp For instance, they have been employed in the synthesis of alkaloids and oxalamide derivatives that act as cyclophilin D inhibitors. nii.ac.jp

The diverse reactivity of α-oxo-, ethyl esters allows them to be utilized in various synthetic strategies. acs.org They can undergo nucleophilic addition at the ketone or ester carbonyl, enolate formation, and cycloaddition reactions. This versatility enables synthetic chemists to construct polyfunctional molecules with high degrees of complexity and stereochemical control. The strategic incorporation of α-oxo-, ethyl ester moieties into a synthetic route provides a powerful handle for subsequent transformations, leading to the efficient assembly of target molecules.

Precursors in the Synthesis of Diverse Heterocyclic Compounds

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science, with a vast number of pharmaceuticals and biologically active molecules containing at least one heterocyclic ring. acs.org α-Oxo-, ethyl esters have proven to be invaluable precursors for the synthesis of a wide variety of these heterocyclic systems due to their ability to react with a range of nucleophiles, leading to cyclization and the formation of stable ring structures. acs.orgimpactfactor.org

Pyrimidines are a class of nitrogen-containing heterocycles that form the core structure of nucleobases and many synthetic drugs. The synthesis of pyrimidine (B1678525) derivatives can be achieved through the condensation of a three-carbon bifunctional component with an amidine, urea (B33335), or guanidine (B92328) derivative. bu.edu.eg α-Oxo-, ethyl esters can serve as the three-carbon building block in these reactions. For example, a method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, affording the corresponding pyrimidine derivatives in moderate to excellent yields. organic-chemistry.org This approach is significant as it provides a high-yielding, direct route to pyrimidines that are unsubstituted at the 4-position. organic-chemistry.org Another strategy involves the reaction of ketones, aldehydes, or esters with amidines in the presence of TEMPO and an iron(II)-complex to furnish a variety of pyrimidine derivatives. organic-chemistry.org

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol, Amidinium salts | - | 2-Substituted pyrimidine-5-carboxylic esters | Moderate to excellent | organic-chemistry.org |

| Ketones/Aldehydes/Esters, Amidines | TEMPO, Iron(II)-complex | Pyrimidine derivatives | Good | organic-chemistry.org |

Quinoxalines are another important class of nitrogen-containing heterocycles that are present in numerous marketed drugs with a wide range of pharmacological activities, including antibacterial, antiviral, and anticancer effects. nih.gov A very facile and widely used method for the synthesis of quinoxalines is the condensation of an aromatic diamine with an α-dicarbonyl compound. sapub.org α-Oxo-, ethyl esters can serve as the α-dicarbonyl component in this reaction. For instance, the condensation of o-phenylenediamine with α-oxo-, ethyl ester derivatives can lead to the formation of quinoxalin-2(1H)-ones. sapub.org Specifically, the reaction of 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester derivatives with o-phenylenediamine in acetic acid affords quinoxalin-2(1H)-one derivatives. sapub.org Furthermore, quinoxaline-2-ones have been obtained in excellent yields through the condensation of n-butyl-oxo-acetate and o-phenylenediamine in DMF. sapub.org

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| 3-Bromo-2-oxo-3-phenyl-propionic acid ethyl ester derivatives, o-phenylenediamine | Acetic acid | Quinoxalin-2(1H)-one derivatives | Not specified | sapub.org |

| n-Butyl-oxo-acetate, o-phenylenediamine | DMF | Quinoxaline-2-ones | Excellent | sapub.org |

Pyrrolidines and piperidines are saturated nitrogen-containing heterocycles that are prevalent in a vast number of natural products and pharmaceuticals. researchgate.netmdpi.com The synthesis of these heterocycles can be achieved through various strategies, including intramolecular cyclization reactions where α-oxo-, ethyl esters can be key precursors. For example, the synthesis of 2-hydroxypyrrolidine-2-carboxylate derivatives has been accomplished through a three-component tandem 1,4-conjugate addition–cyclization reaction of diazoacetophenones with anilines and β,γ-unsaturated α-oxoesters. acs.org This reaction, catalyzed by Rh2(OAc)4, provides the pyrrolidine (B122466) derivatives in good yields with high diastereoselectivity. acs.org Another approach involves the transformation of β-aminophosphonates, derived from the Wittig reaction of iminophosphoranes with ethyl glyoxalate, into pyrrolidine-2-ones via ring closure using NaH in THF. acs.org

The synthesis of piperidine (B6355638) derivatives can also be facilitated by the use of α-oxo-, ethyl esters. For instance, the reaction of iminophosphoranes with ethyl glyoxalate can lead to the formation of 1-azadienes, which upon reduction and subsequent cyclization can potentially yield piperidine structures, although the direct synthesis of piperidines from α-oxo-, ethyl esters is less commonly reported in the provided search results.

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Diazoacetophenones, Anilines, β,γ-Unsaturated α-oxoesters | Rh2(OAc)4, DCM, 40 °C | 2-Hydroxypyrrolidine-2-carboxylates | 45-84% | acs.org |

| β-Aminophosphonates (from ethyl glyoxalate) | NaH, THF | Pyrrolidine-2-ones | 70-90% | acs.org |

Pyridazines and pyridines are six-membered aromatic heterocycles containing one and two nitrogen atoms, respectively. While the direct synthesis of pyridazines from α-oxo-, ethyl esters is not explicitly detailed in the provided search results, the general reactivity of α-dicarbonyl compounds suggests their potential as precursors. The synthesis of pyridazines often involves the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) derivatives.

The synthesis of pyridines from α-oxo-, ethyl esters is more established. For instance, a one-pot synthesis of polysubstituted pyridines can be achieved from aldehydes, phosphorus ylides, and propargyl azide through a sequence of reactions including a Wittig reaction, a Staudinger reaction, an aza-Wittig reaction, a 6π-3-azatriene electrocyclization, and a 1,3-H shift. organic-chemistry.org While not a direct cyclization involving an α-oxo-, ethyl ester, this example illustrates the utility of related reactive intermediates in pyridine (B92270) synthesis. A more direct approach involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, which provides a wide variety of mono- or disubstituted 2-amino isonicotinic acids. organic-chemistry.org

Coumarins are a class of benzopyrone derivatives that exhibit a wide range of biological activities. The synthesis of coumarin (B35378) derivatives can be readily achieved through the Knoevenagel condensation of salicylaldehydes with active methylene (B1212753) compounds. nih.gov α-Oxo-, ethyl esters can participate in reactions that lead to coumarin scaffolds. For instance, substituted ethyl 2-oxo-2H-chromene-3-carboxylates have been synthesized by reacting salicylaldehyde derivatives with diethyl malonate in the presence of a base like piperidine. nih.gov Although diethyl malonate is the direct precursor in this specific Knoevenagel condensation, the resulting ethyl coumarin-3-carboxylate is an α-oxo-, ethyl ester derivative itself, highlighting the importance of this structural motif in coumarin chemistry. acgpubs.org Various methods have been developed for the synthesis of these substituted ethyl 2-oxo-2H-chromene-3-carboxylates, with yields ranging from 25% to 95%. nih.gov High yields have been obtained using choline (B1196258) chloride in water or solvent-free conditions with MgFe2O4 nanoparticles as a catalyst. nih.gov

| Reactants | Reagents/Conditions | Product | Yield (%) | Reference |

| Salicylaldehyde derivatives, Diethyl malonate | Piperidine, EtOH, reflux | Ethyl coumarin-3-carboxylates | Not specified | nih.gov |

| Salicylaldehyde derivatives, Diethyl malonate | Choline chloride, Water | Substituted ethyl 2-oxo-2H-chromene-3-carboxylates | 91-92% | nih.gov |

| Salicylaldehyde derivatives, Diethyl malonate | MgFe2O4 nanoparticles, solvent-free | Substituted ethyl 2-oxo-2H-chromene-3-carboxylates | 88-93% | nih.gov |

Tetrazole Derivatives

Tetrazoles are five-membered heterocyclic compounds with four nitrogen atoms that are recognized as important pharmacophores in medicinal chemistry. α-Oxo-, ethyl esters serve as key components in multicomponent reactions (MCRs) for the synthesis of tetrazole derivatives, most notably in the Ugi tetrazole four-component reaction (UT-4CR). In this reaction, an α-oxo-, ethyl ester acts as the carbonyl component, reacting with an amine, an isocyanide, and an azide source (like hydrazoic acid) to form α-aminomethyl tetrazoles.

The general mechanism involves the formation of an α-adduct between the carbonyl component and the isocyanide, which then undergoes cyclization with the azide to form the tetrazole ring. The versatility of the UT-4CR allows for the creation of large libraries of structurally diverse tetrazoles by varying each of the four starting materials.

Table 1: Representative Components in Ugi Tetrazole Four-Component Reaction (UT-4CR)

| Carbonyl Component | Amine | Isocyanide | Azide Source |

|---|---|---|---|

| Ethyl pyruvate (B1213749) | Aniline (B41778) | tert-Butyl isocyanide | Sodium azide/AcOH |

| Ethyl benzoylformate | Benzylamine | Cyclohexyl isocyanide | Trimethylsilyl azide |

Norbornene Derivatives

Norbornene derivatives are bicyclic alkenes that are valuable in polymer chemistry and as complex scaffolds in organic synthesis. They are typically synthesized via the Diels-Alder reaction, a powerful [4+2] cycloaddition. β,γ-Unsaturated α-oxo-, ethyl esters are effective dienophiles in these reactions due to the electron-withdrawing nature of the ketone and ester groups, which activates the carbon-carbon double bond for cycloaddition with a diene, such as cyclopentadiene. nih.gov

The reaction between a β,γ-unsaturated α-oxo-, ethyl ester and cyclopentadiene yields a substituted norbornene ring system. The stereochemical outcome of this reaction is highly predictable, typically favoring the endo product due to secondary orbital interactions, a hallmark of the Diels-Alder reaction. These reactions can be catalyzed by Lewis acids to enhance reactivity and selectivity. nih.gov

Tetramic Acids